3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Overview
Description
3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize microwave-assisted synthesis (MWI) to obtain high yields and purity .
Chemical Reactions Analysis
3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzofuran ring.
Major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in pharmaceutical applications.
Scientific Research Applications
3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Industry: Utilized in the production of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and receptors, leading to its anti-tumor and antibacterial effects . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives such as:
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has similar biological activities but differs in its substitution pattern.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific amino and carboxylic acid functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7H,4,10H2,(H,11,12) |
InChI Key |
SLYNPAQENZHCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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